N-(3,4-dimethoxybenzyl)cyclopentanamine
CAS No.: 356091-42-4
Cat. No.: VC3774632
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356091-42-4 |
---|---|
Molecular Formula | C14H21NO2 |
Molecular Weight | 235.32 g/mol |
IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine |
Standard InChI | InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |
Standard InChI Key | MQPREDSGRRLUDP-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CNC2CCCC2)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CNC2CCCC2)OC |
Introduction
Chemical Structure and Properties
N-(3,4-dimethoxybenzyl)cyclopentanamine consists of three main structural components: a 3,4-dimethoxyphenyl group, a methylene linker, and a cyclopentylamine group. The molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol. The compound features a secondary amine where the nitrogen connects the cyclopentane ring and the 3,4-dimethoxybenzyl group.
Table 1: Physical and Chemical Properties of N-(3,4-dimethoxybenzyl)cyclopentanamine
The compound contains two methoxy groups (-OCH₃) at positions 3 and 4 of the benzene ring, which contribute to its chemical reactivity, particularly in oxidation reactions. The secondary amine group (>NH) can participate in various chemical reactions, including nucleophilic substitutions and acid-base interactions. The cyclopentyl ring provides a degree of conformational restriction compared to open-chain analogs, potentially influencing binding interactions with biological targets.
Synthesis Methods
The synthesis of N-(3,4-dimethoxybenzyl)cyclopentanamine typically involves the reaction between 3,4-dimethoxybenzyl halides and cyclopentylamine. Several synthetic routes have been reported in the literature, with the most common methods described below.
Nucleophilic Substitution Reaction
The most common synthesis method involves a nucleophilic substitution reaction between 3,4-dimethoxybenzyl chloride or bromide and cyclopentylamine. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution and neutralize the hydrogen halide byproduct.
The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of cyclopentylamine attacks the electrophilic benzylic carbon of 3,4-dimethoxybenzyl halide. The reaction conditions typically involve moderate temperatures (room temperature to 60°C) and reaction times of 8-24 hours to achieve good yields.
Reductive Amination
Another synthetic approach involves reductive amination between 3,4-dimethoxybenzaldehyde and cyclopentylamine. In this method, the aldehyde and amine first form an imine intermediate, which is subsequently reduced to produce the target compound. Common reducing agents used for this transformation include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Table 2: Comparison of Synthesis Methods for N-(3,4-dimethoxybenzyl)cyclopentanamine
Method | Starting Materials | Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Nucleophilic Substitution | 3,4-dimethoxybenzyl halide, cyclopentylamine | Base (K₂CO₃, Et₃N) | Organic solvent, 25-60°C, 8-24h | Higher yields, shorter reaction time | Requires preparation of benzyl halide |
Reductive Amination | 3,4-dimethoxybenzaldehyde, cyclopentylamine | NaBH(OAc)₃ or NaCNBH₃ | DCE or MeOH, rt, 24-48h | Milder conditions, commercially available aldehyde | Lower yields, longer reaction time |
Chemical Reactions
N-(3,4-dimethoxybenzyl)cyclopentanamine can undergo various chemical reactions, primarily involving the amine functionality and the methoxy-substituted aromatic ring. The reactivity profile of this compound makes it a versatile building block in organic synthesis.
Oxidation Reactions
The methoxy groups on the aromatic ring can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can facilitate these transformations. The oxidation typically occurs at the benzylic position or directly on the aromatic ring, depending on the reaction conditions.
Substitution Reactions
The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation. These reactions typically occur at positions ortho to the methoxy groups due to their electron-donating effect. The methoxy groups activate the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.
Salt Formation
N-(3,4-dimethoxybenzyl)cyclopentanamine readily forms salts with various acids. The hydrochloride salt (CAS 210291-83-1) is particularly well-documented and has enhanced aqueous solubility due to the ionic nature of the salt . The hydrobromide salt has also been reported for analogous compounds . These salt forms are often preferred for pharmaceutical applications due to their improved stability and solubility profiles.
Table 3: Key Chemical Reactions of N-(3,4-dimethoxybenzyl)cyclopentanamine
Reaction Type | Reagents | Conditions | Main Products | Applications |
---|---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Acidic, heat | 3,4-dimethoxybenzaldehyde derivatives | Synthesis of intermediates |
Reduction (of derivatives) | LiAlH₄, NaBH₄ | THF, 0°C | Reduced amine derivatives | Pharmaceutical synthesis |
N-Alkylation | R-X, base | DMF, heat | N-alkylated products | Diversification of structure |
Salt Formation | HCl, HBr | Organic solvent | Hydrochloride, hydrobromide salts | Improved solubility, stability |
Electrophilic Aromatic Substitution | HNO₃, H₂SO₄, X₂ | Varied conditions | Ring-substituted products | Structural modification |
Related Compounds
Several structural analogs and derivatives of N-(3,4-dimethoxybenzyl)cyclopentanamine have been synthesized and studied for various applications. These related compounds provide insights into structure-activity relationships and highlight the importance of specific structural features.
Salt Forms
The hydrochloride salt of N-(3,4-dimethoxybenzyl)cyclopentanamine (CAS 210291-83-1) is one of the most common forms of this compound . It has a molecular formula of C₁₄H₂₂ClNO₂ and a molecular weight of 271.79 g/mol. The salt form offers improved solubility in aqueous media, which can be advantageous for biological testing and pharmaceutical formulations.
Structural Analogs
Several structural analogs of N-(3,4-dimethoxybenzyl)cyclopentanamine have been reported, including:
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N-(3,4-dimethoxybenzyl)cyclohexanamine hydrobromide (CAS 1609403-63-5) - where the cyclopentyl ring is replaced with a cyclohexyl ring
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2-(3,4-dimethoxybenzyl)cyclopentylamine (CAS 80900-76-1) - a positional isomer where the amine is directly attached to the cyclopentyl ring
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N-(3,4-dimethoxybenzyl)-1-phenylethanamine (CAS 134430-93-6) - where the cyclopentyl group is replaced with a 1-phenylethyl group
Methoxy Pattern Variations
Compounds with different methoxy substitution patterns on the benzyl group have also been studied:
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N-(2,6-dimethoxybenzyl) derivatives - with methoxy groups at positions 2 and 6
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N-(3,5-dimethoxybenzyl) derivatives - with methoxy groups at positions 3 and 5
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N-(3,4,5-trimethoxybenzyl)cycloalkylamine derivatives - with an additional methoxy group at position 5
Table 4: Comparison of N-(3,4-dimethoxybenzyl)cyclopentanamine with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
N-(3,4-dimethoxybenzyl)cyclopentanamine | 356091-42-4 | C₁₄H₂₁NO₂ | 235.32 | Reference compound |
N-(3,4-dimethoxybenzyl)cyclopentanamine hydrochloride | 210291-83-1 | C₁₄H₂₂ClNO₂ | 271.79 | Hydrochloride salt |
N-(3,4-dimethoxybenzyl)cyclohexanamine hydrobromide | 1609403-63-5 | C₁₅H₂₄BrNO₂ | 330.26 | Cyclohexyl ring, hydrobromide salt |
2-(3,4-dimethoxybenzyl)cyclopentylamine | 80900-76-1 | C₁₄H₂₁NO₂ | 235.32 | Positional isomer |
N-(3,4-dimethoxybenzyl)-1-phenylethanamine | 134430-93-6 | C₁₇H₂₁NO₂ | 271.36 | Phenylethyl instead of cyclopentyl |
Applications and Research Findings
N-(3,4-dimethoxybenzyl)cyclopentanamine and its derivatives have been investigated for various applications, particularly in pharmaceutical research and organic synthesis.
Synthetic Applications
N-(3,4-dimethoxybenzyl)cyclopentanamine serves as a valuable building block in organic synthesis:
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Precursor for Complex Molecules: It can be used as a starting material for the synthesis of more complex pharmaceutical intermediates and final drug candidates.
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Template for Structure-Activity Relationship Studies: The compound provides a useful template for structure-activity relationship (SAR) studies in drug discovery programs, allowing medicinal chemists to explore the impact of structural modifications on biological activity.
Research Findings
Research on N-(3,4-dimethoxybenzyl)cyclopentanamine and closely related structures has yielded several findings:
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Chemical Reactivity: The methoxy groups enhance binding affinity and specificity towards various molecular targets through hydrogen bonding and other non-covalent interactions.
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Salt Form Advantages: The hydrochloride salt form exhibits enhanced aqueous solubility due to its ionic nature, potentially improving bioavailability in pharmacological studies .
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Structural Requirements: Studies with related compounds suggest that the 3,4-dimethoxy pattern on the benzyl group may be optimal for certain biological activities, as it provides a specific electronic distribution and hydrogen bonding capabilities.
Table 5: Research Findings Related to N-(3,4-dimethoxybenzyl)cyclopentanamine and Analogs
Research Area | Key Findings | Methodology | Implications |
---|---|---|---|
Chemical Reactivity | Enhanced binding through methoxy participation | Molecular modeling and in vitro studies | Rational design of analogs with improved binding |
Solubility Studies | Improved solubility of salt forms | Aqueous solubility measurements | Better formulation options for biological testing |
Structure-Activity Relationships | Importance of methoxy pattern and cycloalkyl ring size | Comparative biological assays | Optimization of lead compounds for specific targets |
Comparative Analysis
This section presents a comparative analysis of N-(3,4-dimethoxybenzyl)cyclopentanamine with structurally similar compounds to highlight the impact of structural variations on properties and potential applications.
Comparison with Other Cycloalkylamine Derivatives
Comparing N-(3,4-dimethoxybenzyl)cyclopentanamine with other cycloalkylamine derivatives reveals how the ring size affects properties:
Table 6: Comparison of Cycloalkylamine Derivatives
Compound | Ring Size | Key Characteristics |
---|---|---|
N-(3,4-dimethoxybenzyl)cyclopentanamine | 5 | More conformationally restricted, moderate lipophilicity, optimal ring size for certain biological targets |
N-(3,4-dimethoxybenzyl)cyclohexanamine | 6 | More flexible ring, increased lipophilicity, different spatial arrangement of the amine |
N-(3,4-dimethoxybenzyl)cycloheptanamine | 7 | Largest ring, highest lipophilicity, most conformational possibilities |
The cyclopentyl ring in N-(3,4-dimethoxybenzyl)cyclopentanamine provides an intermediate degree of conformational restriction compared to smaller or larger cycloalkyl rings. This conformational property may influence the compound's ability to interact with specific biological targets, potentially offering advantages for certain receptor types.
Effect of Methoxy Substitution Pattern
The position and number of methoxy groups on the benzyl ring significantly influence the properties of these compounds:
Table 7: Effect of Methoxy Substitution Pattern
Compound | Methoxy Pattern | Electronic Effects | Steric Effects | Potential Receptor Interactions |
---|---|---|---|---|
N-(3,4-dimethoxybenzyl)cyclopentanamine | 3,4-dimethoxy | Strong electron donation, conjugated system | Moderate steric hindrance | Optimized for hydrogen bonding with specific receptor types |
N-(2,6-dimethoxybenzyl)cyclopentanamine | 2,6-dimethoxy | Strong electronic effects, but less conjugated | High steric hindrance near benzyl carbon | Different binding orientation due to steric constraints |
N-(3,5-dimethoxybenzyl)cyclopentanamine | 3,5-dimethoxy | Moderate electron donation, symmetrical | Lower steric hindrance | Different hydrogen bonding pattern |
N-(3,4,5-trimethoxybenzyl)cyclopentanamine | 3,4,5-trimethoxy | Strongest electron donation | Highest steric hindrance | Enhanced binding to certain targets requiring additional hydrogen bond acceptor |
The 3,4-dimethoxy pattern found in N-(3,4-dimethoxybenzyl)cyclopentanamine creates a specific electronic distribution on the aromatic ring that may be optimal for interactions with certain biological targets. This pattern mimics the catechol moiety found in many neurotransmitters and bioactive compounds, potentially explaining its relevance in pharmacological applications.
Synthesis Challenges and Considerations
The synthesis of N-(3,4-dimethoxybenzyl)cyclopentanamine presents several challenges and considerations that researchers should be aware of when preparing this compound.
Stability Considerations
The compound can be susceptible to degradation under certain conditions:
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Oxidation of the methoxy groups in the presence of strong oxidizing agents
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Hydrolysis in strongly acidic or basic conditions
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Decomposition upon prolonged storage, particularly at elevated temperatures
These stability issues can be mitigated by proper storage conditions (cool, dry environment) and, in some cases, by preparation of more stable salt forms like the hydrochloride .
Table 8: Synthesis Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy |
---|---|---|
Formation of dialkylated byproducts | Reduced yield, difficult purification | Use excess amine, controlled addition of benzyl halide |
Oxidation of methoxy groups | Impurities, reduced yield | Inert atmosphere, mild reaction conditions |
Product stability | Degradation during storage | Conversion to stable salt forms, proper storage conditions |
Purification difficulties | Lower purity, reduced biological activity | Column chromatography, recrystallization of salt forms |
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